
(3-Phenylpyrazolidin-4-yl)methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Phenylpyrazolidin-4-yl)methanamine is an organic compound that features a pyrazolidine ring substituted with a phenyl group and a methanamine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (3-Phenylpyrazolidin-4-yl)methanamine typically involves the reaction of a suitable pyrazolidine derivative with a phenyl-substituted reagent under controlled conditions. Common synthetic routes may include:
Cyclization Reactions: Starting from hydrazine derivatives and phenyl-substituted aldehydes or ketones.
Reductive Amination: Using phenyl-substituted pyrazolidinones and reducing agents like sodium borohydride.
Industrial Production Methods: Industrial production methods for this compound would likely involve scalable versions of the above synthetic routes, optimized for yield and purity. This may include:
Batch Processing: For controlled reaction conditions and high-purity product.
Continuous Flow Synthesis: For large-scale production with consistent quality.
Analyse Chemischer Reaktionen
Types of Reactions: (3-Phenylpyrazolidin-4-yl)methanamine can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Employing reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions with halogenated compounds.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or aryl halides in the presence of a base.
Major Products:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrazolidines.
Wissenschaftliche Forschungsanwendungen
(3-Phenylpyrazolidin-4-yl)methanamine has several scientific research applications, including:
Medicinal Chemistry: Potential use as a pharmacophore in drug design for targeting specific enzymes or receptors.
Biological Studies: Investigating its effects on cellular pathways and its potential as a bioactive compound.
Materials Science: Use in the synthesis of novel materials with unique properties.
Wirkmechanismus
The mechanism of action of (3-Phenylpyrazolidin-4-yl)methanamine involves its interaction with molecular targets such as enzymes or receptors. The phenyl group may facilitate binding to hydrophobic pockets, while the methanamine group can form hydrogen bonds or ionic interactions. This compound may modulate specific pathways by inhibiting or activating target proteins.
Vergleich Mit ähnlichen Verbindungen
(3-Phenylpyrazolidin-4-yl)methanol: Similar structure but with a hydroxyl group instead of a methanamine group.
(3-Phenylpyrazolidin-4-yl)acetic acid: Contains a carboxylic acid group instead of a methanamine group.
Uniqueness: (3-Phenylpyrazolidin-4-yl)methanamine is unique due to its specific substitution pattern, which may confer distinct biological activity and chemical reactivity compared to its analogs.
Eigenschaften
Molekularformel |
C10H15N3 |
|---|---|
Molekulargewicht |
177.25 g/mol |
IUPAC-Name |
(3-phenylpyrazolidin-4-yl)methanamine |
InChI |
InChI=1S/C10H15N3/c11-6-9-7-12-13-10(9)8-4-2-1-3-5-8/h1-5,9-10,12-13H,6-7,11H2 |
InChI-Schlüssel |
XEDUTJIBJIHKSB-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(C(NN1)C2=CC=CC=C2)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


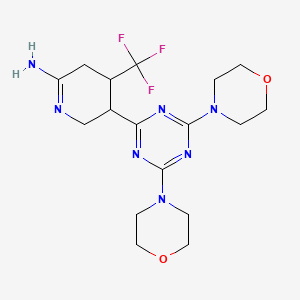

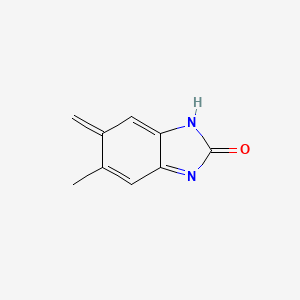
![6-methylsulfanyl-2-prop-2-enyl-3aH-pyrazolo[3,4-d]pyrimidin-3-one](/img/structure/B12358017.png)
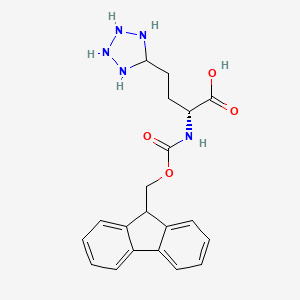
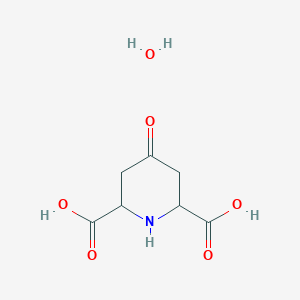
![L-Serine, N2-[1,4-dioxo-4-[[4-(4-oxo-8-phenyl-4H-1-benzopyran-2-yl)MorpholiniuM-4-yl]Methoxy]butyl]-L-arginylglycyl-L-a-aspartyl-, inner salt](/img/structure/B12358024.png)
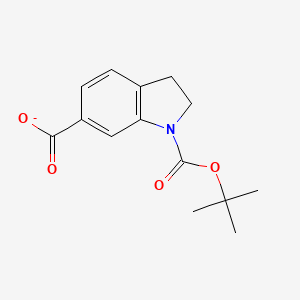


![N-[(6-methyl-2-oxo-4-propylpiperidin-3-yl)methyl]-6-[2-(4-methylpiperazin-1-yl)pyridin-4-yl]-1-propan-2-ylindazole-4-carboxamide](/img/structure/B12358050.png)
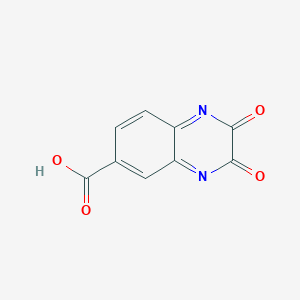
![Methyl 2-ethoxy-3-[[4-[2-(5-oxo-1,2,4-oxadiazolidin-3-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate](/img/structure/B12358068.png)
![5-methyl-4aH-pyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B12358077.png)
